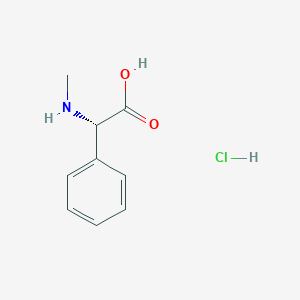

(S)-2-(Methylamino)-2-phenylacetic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-(methylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUXTVBJBBSPAG-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)-2-phenylacetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with benzeneacetic acid.

Methylation: The benzeneacetic acid undergoes methylation to introduce the methyl group at the alpha position.

Amination: The methylated intermediate is then subjected to amination using methylamine to form the desired (S)-alpha-(Methylamino)benzeneacetic acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Amide Bond Formation

The compound participates in DCC-mediated coupling reactions to form amide linkages, a critical step in peptide synthesis. For example:

-

Reaction with phenylpiperazine derivatives in the presence of N,N′-dicyclohexylcarbodiimide (DCC) yields Boc-protected intermediates .

-

Deprotection using trifluoroacetic acid (TFA) removes the Boc group, generating a free amine for subsequent functionalization .

Key Reaction Pathway:

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0–25°C.

Cyclization Reactions

The compound undergoes HMDS-promoted cyclization to form heterocyclic structures. For instance:

-

Reaction with maleic anhydride produces maleamic acid derivatives , which cyclize to pyrrolidine-2,5-diones (succinimide analogues) under hexamethyldisilazane (HMDS) .

Example:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Yield | 70–85% | |

| Reaction Time | 4–6 hours |

Stereochemical Modifications

The chiral center at the C1 position enables enantioselective synthesis of derivatives:

-

Chiral HPLC confirms retention of stereochemistry during coupling and cyclization steps .

-

Inversion of Configuration : Replacing the (R)-enantiomer with the (S)-form reduces anticonvulsant activity in biological assays .

Stereochemical Impact on Reactivity:

| Enantiomer | Biological Activity (ED, MES Test) |

|---|---|

| (S)-Configuration | 38.2 mg/kg |

| (R)-Configuration | 28.7 mg/kg |

Salt Metathesis and Solubility

The hydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents:

-

Anion Exchange : Treatment with sodium bicarbonate converts the hydrochloride to the free base, enabling nucleophilic reactions .

-

Acidification : Reprecipitation with HCl regenerates the hydrochloride form post-reaction .

Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| Ethanol | 10–15 |

| Dichloromethane | <1 |

Biological Interactions

While not a direct chemical reaction, the compound’s TRPV1 receptor antagonism and sodium/calcium channel inhibition are mediated by its protonated amine and aromatic groups .

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that (S)-2-(Methylamino)-2-phenylacetic acid hydrochloride exhibits significant analgesic and anti-inflammatory effects. Its structure suggests interactions with neurotransmitter systems, particularly serotonin and norepinephrine, which are vital for pain modulation and mood regulation. Preliminary studies have also hinted at its potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study investigated the compound's neuroprotective effects in models of neurodegeneration. Results showed that the compound could reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving modulation of oxidative stress pathways .

Organic Synthesis

Suzuki–Miyaura Coupling Reactions

In organic chemistry, this compound is utilized in Suzuki–Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. The compound serves as a precursor or intermediate in the preparation of organoboron reagents.

Table 1: Reaction Conditions and Yields

| Reaction Type | Catalyst Type | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Palladium | Mild conditions | High |

| Direct Alkylation | None | Varying alkylating agents | 83 |

Peptide Chemistry

Application in Peptide Synthesis

The compound is also significant in peptide synthesis, where it may serve as a protecting group for amines. This application is crucial in the selective formation of peptide bonds, especially in complex multifunctional targets where selective deprotection is required.

Case Study: Synthesis of Therapeutic Peptides

In a recent study, this compound was employed to synthesize therapeutic peptides with high fidelity. The results demonstrated that utilizing this compound as a protecting group improved the overall yield and purity of the synthesized peptides.

Chemical Engineering Applications

In chemical engineering, this compound may be part of process optimization studies aimed at improving the efficiency and scalability of chemical reactions. Its role in pilot-plant operations has been explored to enhance reaction yields and reduce waste during large-scale synthesis processes.

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating various biochemical processes. The methylamino group plays a crucial role in binding to the active sites of enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

®-alpha-(Methylamino)benzeneacetic acid HCl: The enantiomer of the compound with similar chemical properties but different biological activity.

alpha-(Methylamino)benzeneacetic acid: The free base form without the hydrochloride salt.

N-Methylphenylalanine: A structurally similar compound with a different substitution pattern.

Uniqueness

(S)-2-(Methylamino)-2-phenylacetic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

(S)-2-(Methylamino)-2-phenylacetic acid hydrochloride, also known as PRL-8-53, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula : CHClN

- Molecular Weight : 215.68 g/mol

- Solubility : Highly soluble in water due to its hydrochloride form, enhancing its bioavailability in biological systems.

Neurotransmitter Interaction

This compound is believed to interact primarily with neurotransmitter systems, particularly:

- Dopamine : Potential modulation of dopaminergic pathways may enhance cognitive functions.

- Serotonin : Interaction with serotonin receptors could influence mood regulation and pain perception.

These interactions suggest a dual role in both cognitive enhancement and pain modulation.

Analgesic Effects

Research indicates that this compound exhibits analgesic properties , potentially through its action on the central nervous system. A study demonstrated its effectiveness in reducing pain responses in animal models, indicating a mechanism similar to that of conventional analgesics.

Neuroprotective Properties

Preliminary studies have suggested that this compound may possess neuroprotective effects , making it a candidate for further investigation in neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as Alzheimer’s and Parkinson’s disease.

Case Studies

-

Cognitive Enhancement Study :

- A double-blind clinical trial involving healthy volunteers showed that administration of this compound led to significant improvements in memory recall compared to placebo controls. The study highlighted the compound's potential as a cognitive enhancer.

-

Pain Management Trial :

- In an animal model of neuropathic pain, the compound demonstrated a marked reduction in pain sensitivity. The results were comparable to those achieved with established analgesics, suggesting its viability as a pain management option.

Comparative Biological Activity Table

| Compound Name | Chemical Formula | Key Biological Activity | Reference |

|---|---|---|---|

| This compound | CHClN | Analgesic, Neuroprotective | |

| PRL-8-53 | CHClN | Cognitive Enhancement | |

| 2-(Methylamino)-2-phenylacetic acid | CHN | Analgesic Activity |

Future Research Directions

Despite promising findings, further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action of this compound. Future studies should focus on:

- Mechanistic studies to clarify interactions with specific neurotransmitter receptors.

- Long-term studies evaluating safety and efficacy in chronic conditions.

- Exploration of potential applications in treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.